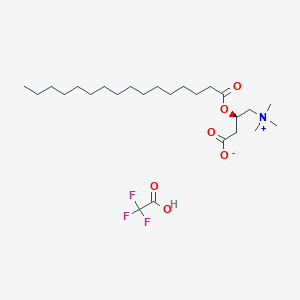

L-Palmitoylcarnitine TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4.C2HF3O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;3-2(4,5)1(6)7/h21H,5-20H2,1-4H3;(H,6,7)/t21-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBWCHUHDXGAHQ-ZMBIFBSDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46F3NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L-Palmitoylcarnitine TFA: A Technical Guide to its Core Functions and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Palmitoylcarnitine, an ester derivative of carnitine and palmitic acid, is a critical intermediate in cellular energy metabolism. Its primary and most well-understood function is the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and energy production. Beyond this canonical role, emerging research has implicated L-Palmitoylcarnitine in a variety of other cellular processes, including apoptosis, inflammation, and calcium signaling. Dysregulation of L-Palmitoylcarnitine levels has been associated with several pathological conditions, such as myocardial ischemia, neurodegenerative diseases like Alzheimer's, and certain cancers. This technical guide provides an in-depth overview of the core functions of L-Palmitoylcarnitine, summarizes key quantitative data, outlines experimental methodologies for its study, and visualizes its key signaling pathways. The trifluoroacetate (TFA) salt form is commonly a result of purification processes and can influence the compound's solubility and stability in experimental setting.

Core Functions of L-Palmitoylcarnitine

Fatty Acid Transport and Energy Metabolism

The fundamental role of L-Palmitoylcarnitine is to facilitate the transport of palmitic acid, a 16-carbon saturated fatty acid, across the inner mitochondrial membrane, a barrier that is impermeable to long-chain fatty acids.[1][2] This process, known as the carnitine shuttle, is essential for the mitochondrial β-oxidation of long-chain fatty acids to generate ATP.[1]

The carnitine shuttle involves a series of enzymatic steps:

-

Activation of Palmitic Acid: In the cytoplasm, palmitic acid is first activated to Palmitoyl-CoA by the enzyme acyl-CoA synthetase.

-

Formation of L-Palmitoylcarnitine: On the outer mitochondrial membrane, carnitine palmitoyltransferase 1 (CPT1) catalyzes the transfer of the palmitoyl group from Palmitoyl-CoA to L-carnitine, forming L-Palmitoylcarnitine.[3][4]

-

Translocation into the Mitochondrial Matrix: L-Palmitoylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).

-

Conversion back to Palmitoyl-CoA: Within the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2), located on the inner mitochondrial membrane, converts L-Palmitoylcarnitine back to Palmitoyl-CoA and L-carnitine.

-

β-Oxidation: The regenerated Palmitoyl-CoA can then enter the β-oxidation pathway to produce acetyl-CoA, which subsequently fuels the tricarboxylic acid (TCA) cycle for ATP production.

Modulation of Cellular Signaling and Other Functions

Beyond its role in metabolism, L-Palmitoylcarnitine has been shown to influence various cellular signaling pathways and protein activities:

-

Apoptosis: L-Palmitoylcarnitine has been reported to stimulate the activity of caspases 3, 7, and 8, key executioner enzymes in the apoptotic cascade. Increased levels of long-chain acylcarnitines, including L-Palmitoylcarnitine, have been observed during apoptosis.

-

Protein Kinase C (PKC) Inhibition: It has been shown to diminish the binding of phorbol esters, which are activators of Protein Kinase C, and inhibit the autophosphorylation of this enzyme.

-

Ion Channel Modulation: L-Palmitoylcarnitine can alter the function of membrane proteins that act as ion channels and pumps, including Ca2+ pumps. This can lead to changes in intracellular ion concentrations, such as an increase in cytosolic calcium, which can trigger various downstream signaling events.

-

Pro-inflammatory Signaling: In the context of prostate cancer, high levels of L-Palmitoylcarnitine have been associated with increased gene expression and secretion of the pro-inflammatory cytokine IL-6.

-

Anticoagulant Effects: L-Palmitoylcarnitine has been shown to exert anticoagulant effects by potentiating the enzymatic activities of plasmin and tissue plasminogen activator (tPA). It directly interacts with both plasmin and tPA with high affinity.

Pathophysiological Roles

The accumulation or altered metabolism of L-Palmitoylcarnitine has been linked to several disease states:

-

Myocardial Ischemia: L-Palmitoylcarnitine accumulates in the ischemic myocardium. Its amphiphilic nature allows it to act as a surfactant, potentially disrupting membrane integrity and contributing to myocardial damage.

-

Neurodegenerative Diseases (Alzheimer's Disease): Elevated levels of serum L-Palmitoylcarnitine have been observed with aging and are proposed to contribute to Alzheimer's disease pathology. It has been shown to induce tau phosphorylation and mitochondrial dysfunction in neuronal cells, key hallmarks of the disease.

-

Prostate Cancer: Higher levels of L-Palmitoylcarnitine have been found in cancerous prostate tissue compared to benign tissue. It may promote a pro-inflammatory environment and induce a dihydrotestosterone (DHT)-like response, potentially contributing to prostate cancer progression.

-

Primary Carnitine Deficiency: L-Palmitoylcarnitine levels are a potential diagnostic marker for this metabolic disorder in newborns.

Quantitative Data

The following tables summarize key quantitative data related to L-Palmitoylcarnitine from the cited literature.

| Parameter | Value | Cell/Tissue Type | Condition | Reference |

| Concentration | ||||

| ~12 µM | Human Skeletal Muscle | Normal | ||

| ~17 µM | Rat Adipose Tissue | Normal | ||

| ~19 µM | Rat Adipose Tissue | High Fat Diet | ||

| ~6 µM | Rat Muscles | Normal | ||

| ~12 µM | Rat Muscles | High Fat Diet | ||

| 60 µM | Rabbit Heart | Ischemic | ||

| 0.04 ± 0.02 µM | Human Plasma | Normal | ||

| 0.07 ± 0.02 µM | Human Plasma | Obese | ||

| 0.06 ± 0.03 µM | Human Plasma | Diabetic | ||

| Mitochondrial Effects | ||||

| 1 and 5 µM | Slight hyperpolarization of mitochondrial membrane potential | Rat Ventricular Myocytes | ||

| 10 µM | Depolarization of mitochondrial membrane potential | Rat Ventricular Myocytes | ||

| 10 µM | Increased ROS generation | Rat Ventricular Myocytes | ||

| Binding Affinity | ||||

| Equilibrium Dissociation Constant (KD) with Plasmin | 6.47 × 10⁻⁹ M | |||

| Equilibrium Dissociation Constant (KD) with tPA | 4.46 × 10⁻⁹ M |

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the methodologies for key experiments cited in the literature.

Measurement of L-Palmitoylcarnitine Levels by LC-MS/MS

-

Objective: To quantify the concentration of L-Palmitoylcarnitine in biological samples (e.g., plasma, tissue homogenates).

-

General Procedure:

-

Sample Preparation: Biological samples are typically deproteinized, often using a mixture of acetonitrile and methanol. An internal standard, such as a deuterated form of L-Palmitoylcarnitine (e.g., d3-Palmitoyl-L-carnitine), is added for accurate quantification.

-

Chromatographic Separation: The extracted metabolites are separated using liquid chromatography (LC), typically with a C18 reversed-phase column.

-

Mass Spectrometric Detection: The separated compounds are ionized (e.g., by electrospray ionization) and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for L-Palmitoylcarnitine and the internal standard are monitored for high selectivity and sensitivity.

-

-

Key Measurements: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of L-Palmitoylcarnitine based on a standard curve.

Assessment of Mitochondrial Function

-

Objective: To determine the effects of L-Palmitoylcarnitine on mitochondrial membrane potential and reactive oxygen species (ROS) production.

-

General Procedure:

-

Cell Preparation: Cells, such as saponin-treated rat ventricular myocytes, are used to allow direct access of L-Palmitoylcarnitine to the mitochondria.

-

Fluorescent Probes:

-

Mitochondrial Membrane Potential (ΔΨm): Cells are loaded with a potentiometric dye like Tetramethylrhodamine, Ethyl Ester (TMRE). A decrease in TMRE fluorescence indicates mitochondrial depolarization.

-

ROS Production: Cells are loaded with a ROS-sensitive probe such as 2',7'-dichlorofluorescein diacetate (DCFDA). An increase in fluorescence indicates an increase in ROS levels.

-

-

Treatment and Imaging: Cells are treated with varying concentrations of L-Palmitoylcarnitine, and fluorescence changes are monitored over time using confocal microscopy.

-

-

Key Measurements: Quantification of fluorescence intensity changes relative to baseline or control conditions.

Calcium Influx Assay

-

Objective: To measure changes in intracellular calcium concentration in response to L-Palmitoylcarnitine.

-

General Procedure:

-

Cell Loading: Cultured cells (e.g., prostate cancer cell lines) are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM.

-

Treatment: L-Palmitoylcarnitine is added to the cells.

-

Fluorescence Measurement: Changes in the fluorescence of the calcium indicator are measured using a fluorescence plate reader or a fluorescence microscope. An increase in fluorescence corresponds to an increase in intracellular calcium levels.

-

-

Key Measurements: The magnitude and kinetics of the fluorescence change following the addition of L-Palmitoylcarnitine.

Signaling Pathways and Experimental Workflows

The Carnitine Shuttle: Fatty Acid Transport into Mitochondria

Caption: The Carnitine Shuttle pathway for long-chain fatty acid transport into the mitochondria.

L-Palmitoylcarnitine-Induced Tau Phosphorylation in Neuronal Cells

Caption: Proposed pathway of L-Palmitoylcarnitine's role in Alzheimer's Disease pathology.

Experimental Workflow for Investigating L-Palmitoylcarnitine Effects on Cancer Cells

Caption: A logical workflow for studying the effects of L-Palmitoylcarnitine on prostate cancer cells.

Conclusion and Future Directions

L-Palmitoylcarnitine is a multifaceted molecule with a well-established, vital role in energy metabolism and increasingly recognized functions in cellular signaling and the pathophysiology of several major diseases. Its ability to influence apoptosis, inflammation, and ion homeostasis highlights its potential as both a biomarker and a therapeutic target.

Future research should focus on further elucidating the precise molecular mechanisms by which L-Palmitoylcarnitine exerts its diverse effects, particularly in the context of disease. Investigating the upstream regulators of L-Palmitoylcarnitine synthesis and degradation could also provide novel avenues for therapeutic intervention. The development of more detailed and standardized experimental protocols will be crucial for ensuring the reproducibility and comparability of findings across different laboratories, ultimately accelerating our understanding of this important biomolecule.

References

- 1. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Human Metabolome Database: Showing metabocard for Palmitoylcarnitine (HMDB0000222) [hmdb.ca]

- 4. PALMITOYL-CARNITINE PRODUCTION BY BLOOD CELLS ASSOCIATES WITH THE CONCENTRATION OF CIRCULATING ACYL-CARNITINES IN HEALTHY OVERWEIGHT WOMEN - PMC [pmc.ncbi.nlm.nih.gov]

The Role of L-Palmitoylcarnitine TFA in Fatty Acid Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Palmitoylcarnitine, often supplied as its trifluoroacetate (TFA) salt for enhanced stability and solubility in experimental setting, is a critical intermediate in the mitochondrial import and subsequent β-oxidation of long-chain fatty acids. This technical guide provides an in-depth analysis of the function of L-Palmitoylcarnitine in cellular bioenergetics, its role as a substrate for carnitine palmitoyltransferase II (CPT2), and its potential as a modulator of fatty acid oxidation (FAO). This document includes a summary of quantitative data, detailed experimental protocols for studying its effects, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction: The Carnitine Shuttle and Fatty Acid Oxidation

Mitochondrial β-oxidation is the primary pathway for the degradation of long-chain fatty acids (LCFAs) to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. However, the inner mitochondrial membrane is impermeable to LCFAs and their activated form, acyl-CoA. The carnitine shuttle system facilitates the transport of these molecules into the mitochondrial matrix. This process involves two key enzymes: carnitine palmitoyltransferase I (CPT1) located on the outer mitochondrial membrane, and carnitine palmitoyltransferase II (CPT2) on the inner mitochondrial membrane.[1][2]

L-Palmitoylcarnitine is the product of the CPT1-catalyzed reaction, where the palmitoyl group from palmitoyl-CoA is transferred to L-carnitine.[3] It is then translocated across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[2] Once in the mitochondrial matrix, CPT2 catalyzes the reverse reaction, converting L-Palmitoylcarnitine and coenzyme A back into palmitoyl-CoA and L-carnitine. The regenerated palmitoyl-CoA is then available for β-oxidation.[3]

L-Palmitoylcarnitine: Substrate and Modulator

While L-Palmitoylcarnitine is an essential substrate for CPT2, high concentrations of this acylcarnitine can have modulatory, and even inhibitory, effects on fatty acid oxidation and mitochondrial function. Studies have shown that D,L-Palmitoylcarnitine can inhibit CPT activity, with a more pronounced effect on CPT2. This product inhibition may play a role in regulating the rate of fatty acid oxidation, particularly under conditions of high lipid availability.

Quantitative Data on the Effects of Palmitoylcarnitine

The following tables summarize quantitative data from studies investigating the effects of palmitoylcarnitine on mitochondrial function.

Table 1: Effect of Palmitoyl-L-carnitine on Mitochondrial Membrane Potential (Δψm) in Rat Ventricular Myocytes

| Concentration of Palmitoyl-L-carnitine | Change in TMRE Intensity (Represents Δψm) |

| 1 µM | 115.5 ± 5.4% of baseline (hyperpolarization) |

| 5 µM | 110.7 ± 1.6% of baseline (hyperpolarization) |

| 10 µM | 61.9 ± 12.2% of baseline (depolarization) |

Table 2: Inhibition of Carnitine Palmitoyltransferase (CPT) by D,L-Palmitoylcarnitine in Human Skeletal Muscle Homogenates

| Sample | Inhibition of CPT activity by D,L-Palmitoylcarnitine |

| Normal Controls | ~55% |

| Patients with CPT deficiency | Almost complete inhibition |

Signaling Pathways and Experimental Workflows

Fatty Acid Transport and β-Oxidation Pathway

The following diagram illustrates the carnitine shuttle and the initial steps of β-oxidation, highlighting the central role of L-Palmitoylcarnitine.

Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport into Mitochondria.

Experimental Workflow: Assessing the Impact of L-Palmitoylcarnitine TFA

This diagram outlines a typical workflow for investigating the effects of this compound on fatty acid oxidation in a cellular model.

Caption: Workflow for Evaluating this compound Effects on Fatty Acid Oxidation.

Experimental Protocols

Measurement of Fatty Acid Oxidation using a Seahorse XF Analyzer

This protocol is adapted for measuring the impact of L-Palmitoylcarnitine on the rate of fatty acid oxidation in cultured cells.

Materials:

-

Seahorse XF Analyzer and consumables (cartridge, cell culture plates)

-

Cultured cells of interest (e.g., C2C12 myoblasts, HepG2 hepatocytes)

-

Seahorse XF Base Medium

-

L-Glutamine, Sodium Pyruvate, Glucose

-

BSA (fatty acid-free)

-

This compound

-

Etomoxir (CPT1 inhibitor, for control)

-

Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.

-

Substrate-Limited Media: The day before the assay, replace the growth medium with a substrate-limited medium (e.g., DMEM with 1 mM glucose, 0.5 mM glutamine, and 1% FBS) to encourage reliance on fatty acid oxidation.

-

Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with 2.5 mM glucose and 0.5 mM L-carnitine.

-

Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

-

Pre-treatment: On the day of the assay, wash the cells with the assay medium. Add this compound to the treatment wells at the desired concentrations. For control wells, add the vehicle. For inhibitor control wells, add etomoxir.

-

Seahorse XF Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the protocol to measure the oxygen consumption rate (OCR). A typical protocol will include baseline measurements followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function.

-

Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The difference in OCR between cells treated with L-Palmitoylcarnitine and control cells will indicate its effect on fatty acid oxidation.

Measurement of Carnitine Palmitoyltransferase (CPT) Activity

This radiometric assay measures the activity of CPT1 and CPT2 by quantifying the formation of radiolabeled palmitoylcarnitine.

Materials:

-

Isolated mitochondria or cell/tissue homogenates

-

[³H]L-carnitine

-

Palmitoyl-CoA

-

Malonyl-CoA (for CPT1 inhibition)

-

Bovine Serum Albumin (BSA)

-

Reaction buffer (e.g., Tris-HCl, pH 7.4)

-

Scintillation fluid and counter

Procedure:

-

Sample Preparation: Isolate mitochondria from cells or tissues of interest.

-

Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, BSA, and [³H]L-carnitine.

-

CPT1 Assay:

-

Add the mitochondrial sample to the reaction mixture.

-

To distinguish CPT1 from CPT2 activity, a parallel set of reactions should include malonyl-CoA, a specific inhibitor of CPT1.

-

Initiate the reaction by adding palmitoyl-CoA.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding an acid (e.g., perchloric acid).

-

-

CPT2 Assay: The CPT2 activity can be inferred by subtracting the malonyl-CoA-insensitive activity (CPT2) from the total CPT activity.

-

Quantification:

-

Extract the radiolabeled palmitoylcarnitine using a solvent (e.g., butanol).

-

Measure the radioactivity in the organic phase using a scintillation counter.

-

-

Data Analysis: Calculate the CPT activity as nmol of palmitoylcarnitine formed per minute per mg of protein.

Conclusion

This compound is an indispensable tool for researchers studying fatty acid metabolism. As the key intermediate in the transport of long-chain fatty acids into the mitochondria, its availability directly influences the rate of β-oxidation. Furthermore, evidence suggests that at high concentrations, it can act as a feedback inhibitor of the carnitine shuttle, providing a potential mechanism for metabolic regulation. The experimental protocols detailed in this guide provide robust methods for elucidating the precise role of L-Palmitoylcarnitine in various physiological and pathological contexts, making it a molecule of significant interest in the fields of metabolic research and drug development. The trifluoroacetate salt form is a common and stable formulation for experimental use, though researchers should be mindful that the counterion is not naturally present in biological systems.

References

- 1. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

The Double-Edged Sword: A Technical Guide to the Biological Significance of L-Palmitoylcarnitine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Palmitoylcarnitine, the ester of L-carnitine and palmitic acid, is a pivotal intermediate in cellular energy metabolism. Its primary and most well-understood function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and ATP production. This process, known as the carnitine shuttle, is fundamental to cellular bioenergetics, particularly in high-energy-demand tissues such as the heart and skeletal muscle. However, accumulating evidence reveals that L-Palmitoylcarnitine is not merely a metabolic intermediate but also a bioactive molecule with diverse signaling roles. Its dysregulation has been implicated in a range of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. This technical guide provides an in-depth exploration of the multifaceted biological significance of L-Palmitoylcarnitine, presenting key quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways to support further research and drug development endeavors.

Data Presentation

L-Palmitoylcarnitine Concentrations in Biological Samples

| Biological Sample | Condition | Concentration (µM) | Reference |

| Human Plasma | Healthy | 0.04 ± 0.02 | [1] |

| Obese | 0.07 ± 0.02 | [1] | |

| Diabetic | 0.06 ± 0.03 | [1] | |

| Chronic Fatigue Syndrome | 0.404 ± 0.220 | [1] | |

| Human Cord Blood | Healthy | 1.70 | [1] |

| Human Heel-prick Blood | Healthy | 2.16 | |

| Human Prostate Tissue | Benign | 0.034 ± 0.02 | |

| Cancerous | 0.068 ± 0.03 | ||

| Rat Myocardium | Ischemic | Accumulates | |

| Mouse Serum | Aged (21 months) | Significantly increased vs. young | |

| Mouse Plasma | Healthy | 138 ng/mL (~0.35 µM) |

Dose-Dependent Effects of L-Palmitoylcarnitine

| Experimental System | Parameter Measured | L-Palmitoylcarnitine Concentration | Observed Effect | Reference |

| Rat Ventricular Myocytes | Mitochondrial Membrane Potential (ΔΨm) | 1 µM | Hyperpolarization (TMRE intensity increased to 115.5 ± 5.4% of baseline) | |

| 5 µM | Hyperpolarization (TMRE intensity increased to 110.7 ± 1.6% of baseline) | |||

| 10 µM | Depolarization (TMRE intensity decreased to 61.9 ± 12.2% of baseline) | |||

| Rat Ventricular Myocytes | Mitochondrial Permeability Transition Pore (mPTP) Opening | 10 µM | mPTP opening (calcein intensity decreased to 70.7 ± 2.8% of baseline) | |

| Rat Ventricular Myocytes | Reactive Oxygen Species (ROS) Generation | 1 µM | Gradual and modest increase (1.6 ± 0.2 fold of baseline) | |

| 10 µM | Rapid and larger increase (3.4 ± 0.3 fold of baseline) | |||

| PC3 Prostate Cancer Cells | IL-6 Secretion | 50-100 µM | Significant increase | |

| PC3 Prostate Cancer Cells | IL-6 Gene Expression | 50-100 µM | Up to six-fold increase | |

| PC3 Prostate Cancer Cells | Intracellular Ca2+ Influx | 50 µM | Rapid increase | |

| Recombinant Caspases | Caspase 3, 7, and 8 Activity | Not specified | Stimulation |

Core Signaling Pathways and Mechanisms

Mitochondrial Fatty Acid Transport (The Carnitine Shuttle)

L-Palmitoylcarnitine is central to the transport of palmitic acid, a 16-carbon saturated fatty acid, into the mitochondria. This process is mediated by a series of enzymatic steps.

Caption: The Carnitine Shuttle for Palmitic Acid Transport.

Induction of Tau Phosphorylation in Neuronal Cells

Elevated levels of L-Palmitoylcarnitine have been linked to the pathology of Alzheimer's disease. In neuronal cells, L-Palmitoylcarnitine can trigger a signaling cascade that leads to the hyperphosphorylation of the tau protein, a hallmark of the disease.

Caption: L-Palmitoylcarnitine-induced Tau Phosphorylation Pathway.

Pro-inflammatory Signaling in Prostate Cancer

In the context of prostate cancer, L-Palmitoylcarnitine has been shown to act as a pro-inflammatory signaling molecule, contributing to cancer progression.

Caption: Pro-inflammatory Signaling of L-Palmitoylcarnitine in Prostate Cancer.

Experimental Protocols

Measurement of Carnitine Palmitoyltransferase (CPT) Activity

This protocol describes a spectrophotometric assay for measuring the activity of CPT, which is crucial for the synthesis of L-Palmitoylcarnitine.

Materials:

-

Tissue homogenate or isolated mitochondria

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 67 mM sucrose, 50 mM KCl, 10 mM EDTA, 2 mg/mL BSA

-

Palmitoyl-CoA solution (1 mM)

-

L-Carnitine solution (10 mM)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Prepare tissue homogenates or isolated mitochondria in the assay buffer.

-

Determine the protein concentration of the sample using a standard method (e.g., BCA assay).

-

In a cuvette, add the following in order:

-

Assay Buffer to a final volume of 1 mL.

-

DTNB solution to a final concentration of 100 µM.

-

Tissue homogenate or mitochondrial suspension (e.g., 120 µg of protein).

-

Palmitoyl-CoA solution to a final concentration of 50 µM.

-

-

Mix gently and incubate at 37°C for 5 minutes to establish a baseline reading.

-

Initiate the reaction by adding L-Carnitine solution to a final concentration of 1 mM.

-

Immediately start monitoring the increase in absorbance at 412 nm for 10-20 minutes. The absorbance change is due to the reaction of the free Coenzyme A (released during the formation of L-Palmitoylcarnitine) with DTNB.

-

Calculate the CPT activity using the molar extinction coefficient of the product (13.6 mM⁻¹cm⁻¹).

Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRE

This protocol details the use of Tetramethylrhodamine, Ethyl Ester (TMRE) to quantify changes in mitochondrial membrane potential induced by L-Palmitoylcarnitine.

Materials:

-

Cultured cells (e.g., rat ventricular myocytes, SH-SY5Y neuronal cells)

-

Cell culture medium

-

L-Palmitoylcarnitine stock solution

-

TMRE stock solution (in DMSO)

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

-

Fluorescence microscope or plate reader with appropriate filters (Ex/Em ~549/575 nm)

Procedure:

-

Seed cells in a suitable format for imaging or plate reader analysis (e.g., glass-bottom dishes or black-walled 96-well plates).

-

Treat the cells with the desired concentrations of L-Palmitoylcarnitine for the specified duration. Include untreated controls and a positive control treated with FCCP (e.g., 10-20 µM for 10 minutes).

-

Add TMRE to the cell culture medium to a final concentration of 50-200 nM and incubate for 20-30 minutes at 37°C.

-

Wash the cells with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess TMRE.

-

Add fresh, pre-warmed medium or PBS to the cells.

-

Immediately acquire fluorescence images using a fluorescence microscope or measure the fluorescence intensity using a plate reader.

-

Quantify the fluorescence intensity in the treated cells relative to the untreated controls. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Measurement of Intracellular Calcium ([Ca²⁺]i) using Fluo-4 AM

This protocol outlines the use of the calcium-sensitive fluorescent dye Fluo-4 AM to measure changes in intracellular calcium levels in response to L-Palmitoylcarnitine.

Materials:

-

Cultured cells (e.g., PC3 prostate cancer cells)

-

Cell culture medium

-

L-Palmitoylcarnitine stock solution

-

Fluo-4 AM stock solution (in DMSO)

-

Pluronic F-127 (optional, to aid dye loading)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Fluorescence microscope with time-lapse imaging capabilities or a plate reader with kinetic reading mode (Ex/Em ~494/516 nm)

Procedure:

-

Seed cells on glass coverslips or in a multi-well plate suitable for fluorescence measurements.

-

Prepare a Fluo-4 AM loading solution by diluting the stock solution in HBSS to a final concentration of 1-5 µM. Pluronic F-127 (0.02%) can be included to improve dye solubility and cell loading.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Add fresh HBSS to the cells.

-

Begin fluorescence imaging or plate reader measurements to establish a baseline fluorescence.

-

Add the L-Palmitoylcarnitine solution to the cells and continue to record the fluorescence over time to monitor changes in intracellular calcium.

-

Express the change in fluorescence as a ratio relative to the baseline fluorescence (F/F₀).

Western Blot Analysis of Tau Phosphorylation

This protocol describes the detection of changes in the phosphorylation state of the tau protein following treatment with L-Palmitoylcarnitine.

Materials:

-

Cultured neuronal cells (e.g., SH-SY5Y)

-

L-Palmitoylcarnitine stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-tau (specific for the phosphorylation site of interest, e.g., Ser202, Ser396) and anti-total-tau

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Treat cultured neuronal cells with L-Palmitoylcarnitine for the desired time.

-

Lyse the cells in lysis buffer and collect the supernatant after centrifugation.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-tau overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total tau to normalize the phospho-tau signal.

-

Quantify the band intensities using densitometry software.

Quantification of IL-6 Secretion by ELISA

This protocol details the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the amount of Interleukin-6 (IL-6) secreted by cells in response to L-Palmitoylcarnitine.

Materials:

-

Cultured cells (e.g., PC3 prostate cancer cells)

-

Cell culture medium

-

L-Palmitoylcarnitine stock solution

-

Human IL-6 ELISA kit (containing capture antibody, detection antibody, standard, substrate, and stop solution)

-

Microplate reader capable of reading absorbance at 450 nm

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of L-Palmitoylcarnitine for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Perform the IL-6 ELISA according to the manufacturer's instructions. This typically involves the following steps:

-

Coating a 96-well plate with the IL-6 capture antibody.

-

Adding the collected cell culture supernatants and a series of IL-6 standards to the wells.

-

Incubating to allow IL-6 to bind to the capture antibody.

-

Washing the plate and adding the biotinylated IL-6 detection antibody.

-

Incubating to allow the detection antibody to bind to the captured IL-6.

-

Washing the plate and adding streptavidin-HRP.

-

Incubating to allow streptavidin-HRP to bind to the detection antibody.

-

Washing the plate and adding the TMB substrate.

-

Stopping the reaction with the stop solution.

-

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve from the absorbance values of the IL-6 standards.

-

Calculate the concentration of IL-6 in the cell culture supernatants by interpolating their absorbance values on the standard curve.

Conclusion

L-Palmitoylcarnitine is a molecule of profound biological importance, extending far beyond its canonical role in fatty acid metabolism. Its accumulation or altered homeostasis can trigger a cascade of cellular events, including mitochondrial dysfunction, calcium dysregulation, and activation of specific signaling pathways that contribute to the pathophysiology of a variety of diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the complex roles of L-Palmitoylcarnitine and to explore its potential as a therapeutic target or biomarker. A deeper understanding of the intricate mechanisms governed by L-Palmitoylcarnitine will undoubtedly pave the way for novel therapeutic strategies for a range of metabolic, neurodegenerative, and oncologic disorders.

References

L-Palmitoylcarnitine and Its Impact on Mitochondrial Function: A Technical Guide

Executive Summary: L-Palmitoylcarnitine, an essential intermediate in the transport of long-chain fatty acids into the mitochondria for β-oxidation, plays a critical, yet dual, role in cellular bioenergetics. At physiological concentrations, it is a key substrate for energy production. However, its accumulation under pathological conditions is linked to significant mitochondrial dysfunction, characterized by decreased membrane potential, increased production of reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore (mPTP). This guide provides an in-depth analysis of the mechanisms of action of L-Palmitoylcarnitine on mitochondrial function, presents quantitative data from key studies, details relevant experimental protocols, and illustrates the core signaling pathways involved.

Introduction: The Role of L-Palmitoylcarnitine in Fatty Acid Oxidation

Mitochondrial fatty acid β-oxidation is a primary source of ATP, particularly in high-energy-demand tissues like the heart and skeletal muscle.[1][2] However, the inner mitochondrial membrane is impermeable to long-chain fatty acids (LCFAs).[2][3] The carnitine shuttle system facilitates their transport into the mitochondrial matrix.

The process begins in the cytoplasm, where LCFAs are activated to their acyl-CoA esters, such as Palmitoyl-CoA.[3] On the outer mitochondrial membrane, carnitine palmitoyltransferase 1 (CPT1) catalyzes the conversion of Palmitoyl-CoA and L-carnitine into L-Palmitoylcarnitine. L-Palmitoylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once in the matrix, carnitine palmitoyltransferase 2 (CPT2) converts L-Palmitoylcarnitine back to Palmitoyl-CoA, which then enters the β-oxidation spiral to generate acetyl-CoA, NADH, and FADH2 for ATP production.

The Dose-Dependent Effects of L-Palmitoylcarnitine

While essential for metabolism, the concentration of L-Palmitoylcarnitine is a critical determinant of its effect on mitochondrial health.

-

Physiological Concentrations (1-5 µM): At lower concentrations, L-Palmitoylcarnitine serves as a fuel substrate, accelerating basal mitochondrial metabolism. This can lead to a slight and beneficial hyperpolarization of the mitochondrial membrane potential (Δψm), indicating efficient proton pumping and ATP synthesis.

-

Pathophysiological Concentrations (>5-10 µM): Excessive accumulation of L-Palmitoylcarnitine, often seen in metabolic disorders like obesity, diabetes, and cardiac ischemia, becomes toxic to mitochondria. High concentrations induce a pathological cascade beginning with mitochondrial membrane depolarization, enhanced ROS production, and subsequent opening of the mPTP. This disruption leads to mitochondrial swelling, uncoupling of oxidative phosphorylation, and the release of pro-apoptotic factors, ultimately compromising cell viability.

Quantitative Effects on Mitochondrial Parameters

Studies using isolated mitochondria and permeabilized cells have quantified the dose-dependent impact of L-Palmitoylcarnitine on key indicators of mitochondrial health.

| Parameter | Concentration | Observation | Species/Model | Reference |

| Mitochondrial Membrane Potential (Δψm) | 1 µM | 115.5 ± 5.4% of baseline (Hyperpolarization) | Rat Ventricular Myocytes | |

| 5 µM | 110.7 ± 1.6% of baseline (Hyperpolarization) | Rat Ventricular Myocytes | ||

| 10 µM | 61.9 ± 12.2% of baseline (Depolarization) | Rat Ventricular Myocytes | ||

| Mitochondrial Permeability Transition Pore (mPTP) Opening | 10 µM | Calcein intensity decreased to 70.7 ± 2.8% of baseline | Rat Ventricular Myocytes | |

| Reactive Oxygen Species (ROS) Production | 10 µM | 3.4 ± 0.3-fold increase over baseline | Rat Ventricular Myocytes |

Key Signaling Pathways and Pathophysiological Implications

The accumulation of L-Palmitoylcarnitine is implicated in several disease states through its detrimental effects on mitochondria.

mPTP Opening and Apoptosis

High concentrations of L-Palmitoylcarnitine are a potent inducer of the mitochondrial permeability transition pore (mPTP), a high-conductance channel in the inner mitochondrial membrane. Prolonged opening of the mPTP leads to the collapse of the Δψm, uncoupling of the respiratory chain, and massive mitochondrial swelling. This results in the rupture of the outer mitochondrial membrane and the release of intermembrane space proteins, such as cytochrome c, which activate the caspase cascade and initiate apoptosis.

Calcium Homeostasis and Neurodegeneration

Recent evidence links elevated L-Palmitoylcarnitine levels with the pathology of Alzheimer's disease. In neuronal cells, L-Palmitoylcarnitine-induced mitochondrial dysfunction leads to elevated intracellular calcium levels. This calcium overload activates downstream kinases, including Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5), as well as the protease calpain. These enzymes promote the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. Furthermore, this cascade promotes mitochondrial fission, a process of mitochondrial fragmentation that is also associated with neuronal dysfunction.

Experimental Protocols for Assessing Mitochondrial Function

Investigating the effects of L-Palmitoylcarnitine requires specific assays to measure key mitochondrial parameters.

Isolation of Mitochondria from Tissue (e.g., Liver)

This protocol is adapted from methods used for preparing high-quality mitochondria for respirometry.

-

Homogenization: Euthanize the animal and rapidly excise the liver, placing it in ice-cold isolation buffer (e.g., MSHE: 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.2) supplemented with BSA. Mince the tissue finely and wash repeatedly to remove blood. Homogenize the tissue using a drill-driven Teflon pestle with 2-3 strokes.

-

Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3-10 minutes at 4°C) to pellet nuclei and cell debris.

-

Mitochondrial Pelleting: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 11,600 x g for 10 minutes at 4°C) to pellet the mitochondria.

-

Washing: Discard the supernatant and gently resuspend the mitochondrial pellet in isolation buffer without BSA. Repeat the high-speed centrifugation step.

-

Final Pellet: Resuspend the final, washed mitochondrial pellet in a minimal volume of the desired assay buffer (e.g., MAS buffer) and determine the protein concentration (e.g., via BCA or Bradford assay).

Measurement of Mitochondrial Respiration

The Seahorse XF Analyzer is commonly used to measure the oxygen consumption rate (OCR) in response to various substrates and inhibitors.

-

Preparation: Hydrate a Seahorse XF cartridge overnight. Plate either isolated mitochondria or permeabilized cells onto a Seahorse XF plate.

-

Substrate Addition: The assay medium (e.g., MAS buffer) is supplemented with the substrate of interest. To measure CPT1-mediated respiration, provide L-carnitine, Palmitoyl-CoA, and malate. Alternatively, to bypass CPT1 and measure downstream oxidation, provide L-Palmitoylcarnitine directly with malate.

-

Mito Stress Test: A standard assay involves sequential injections of:

-

ADP: To stimulate state 3 respiration (ATP-linked OCR).

-

Oligomycin: An ATP synthase inhibitor, to measure state 4 respiration (proton leak).

-

FCCP: An uncoupling agent, to measure maximal respiratory capacity.

-

Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Analysis: The instrument records real-time OCR, allowing for the calculation of basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Assessment of Mitochondrial Membrane Potential (Δψm)

Δψm is commonly measured using fluorescent cationic dyes that accumulate in the mitochondrial matrix in a potential-dependent manner.

-

Method: Use a dye such as Tetramethylrhodamine, Ethyl Ester (TMRE).

-

Protocol:

-

Load cells or isolated mitochondria with a low concentration of TMRE (e.g., 25-100 nM).

-

Incubate to allow the dye to accumulate in the mitochondria.

-

Treat with desired concentrations of L-Palmitoylcarnitine.

-

Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in TMRE fluorescence indicates depolarization, while an increase indicates hyperpolarization.

-

Measurement of mPTP Opening

The calcein-AM assay is a standard method for detecting mPTP opening.

-

Method: Co-load cells with Calcein-AM and Cobalt (II) Chloride (CoCl₂).

-

Protocol:

-

Calcein-AM enters the cell and is cleaved into fluorescent calcein.

-

CoCl₂ quenches cytosolic calcein fluorescence but cannot enter the mitochondria.

-

Initially, mitochondria exhibit bright fluorescence.

-

Upon treatment with an mPTP inducer like a high concentration of L-Palmitoylcarnitine, the pore opens, allowing CoCl₂ to enter the matrix and quench the mitochondrial calcein fluorescence.

-

The loss of mitochondrial fluorescence, observed via microscopy, indicates mPTP opening.

-

Detection of Reactive Oxygen Species (ROS)

Mitochondrial ROS production can be measured using fluorescent probes.

-

Method: Use a probe such as 2',7'-dichlorofluorescein diacetate (DCFH-DA) or a mitochondria-targeted probe like MitoSOX Red.

-

Protocol (DCFH-DA):

-

Load cells with DCFH-DA. It is deacetylated by cellular esterases to non-fluorescent DCFH.

-

Treat with L-Palmitoylcarnitine.

-

In the presence of ROS (primarily H₂O₂), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the increase in fluorescence intensity with a plate reader, microscope, or flow cytometer.

-

Conclusion

L-Palmitoylcarnitine is a central metabolite in fatty acid oxidation with a pronounced, dose-dependent impact on mitochondrial function. While indispensable for energy production at physiological levels, its accumulation is a key pathogenic event in multiple disorders, driving cellular damage through the induction of mitochondrial depolarization, oxidative stress, and cell death pathways. For researchers and drug development professionals, understanding this dual role is critical. Targeting the enzymes of the carnitine shuttle or mitigating the downstream consequences of L-Palmitoylcarnitine accumulation represents a promising therapeutic avenue for diseases characterized by metabolic and mitochondrial dysfunction.

References

L-Palmitoylcarnitine TFA in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Palmitoylcarnitine, an ester derivative of L-carnitine and palmitic acid, is a pivotal intermediate in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] Its trifluoroacetate (TFA) salt is a common formulation for research applications, providing stability and solubility. Dysregulation of L-palmitoylcarnitine levels is implicated in a range of metabolic and pathological conditions, including insulin resistance, cardiovascular disease, neurodegenerative disorders, and cancer, making it a significant focus of metabolic research.[2][3][4] This guide provides a comprehensive overview of L-palmitoylcarnitine's role in metabolic pathways, detailed experimental protocols for its analysis, and a summary of key quantitative data from recent studies.

Core Function in Fatty Acid Metabolism

L-Palmitoylcarnitine is integral to the carnitine shuttle , a system that facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondria, where β-oxidation occurs.[5] The inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoAs. The carnitine shuttle circumvents this barrier through a series of enzymatic steps.

The key enzymes involved are:

-

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of palmitoyl-CoA and L-carnitine into L-palmitoylcarnitine and Coenzyme A.

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of L-palmitoylcarnitine into the mitochondrial matrix in exchange for a molecule of free L-carnitine.

-

Carnitine Palmitoyltransferase 2 (CPT2): Situated on the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting L-palmitoylcarnitine and Coenzyme A back into palmitoyl-CoA and L-carnitine within the mitochondrial matrix.

The regenerated palmitoyl-CoA is then available for β-oxidation, a cyclical process that generates acetyl-CoA, NADH, and FADH2, which subsequently fuel the citric acid cycle and oxidative phosphorylation to produce ATP.

Signaling Pathways and Pathophysiological Roles

Beyond its fundamental role in energy metabolism, L-palmitoylcarnitine is increasingly recognized as a signaling molecule and a key player in the pathophysiology of several diseases.

Mitochondrial Dysfunction and Oxidative Stress

Elevated levels of L-palmitoylcarnitine can lead to mitochondrial dysfunction. High concentrations have been shown to depolarize the mitochondrial membrane potential and induce the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors. Furthermore, excessive L-palmitoylcarnitine can increase the production of reactive oxygen species (ROS), contributing to oxidative stress.

Neurodegenerative Diseases

Recent studies have linked increased levels of L-palmitoylcarnitine to the pathology of Alzheimer's disease (AD). In neuronal cells, L-palmitoylcarnitine has been demonstrated to enhance the phosphorylation of tau protein, a hallmark of AD, and promote mitochondrial fission. This process appears to be mediated by an increase in intracellular calcium levels, which in turn activates kinases such as GSK-3β and CDK5.

Cardiovascular Disease

In the context of myocardial ischemia, L-palmitoylcarnitine accumulates in the heart muscle and can contribute to cellular damage. Its amphiphilic nature can disrupt membrane integrity. Additionally, it has been shown to inhibit endothelium-dependent relaxation by suppressing intracellular calcium signaling in endothelial cells. Conversely, recent research has also uncovered a potential therapeutic role for L-palmitoylcarnitine in thrombosis by potentiating the activity of plasmin and tissue plasminogen activator (tPA).

Insulin Resistance and Diabetes

Accumulation of acylcarnitines, including L-palmitoylcarnitine, is associated with insulin resistance, type 2 diabetes, and obesity. This is thought to result from incomplete fatty acid oxidation in the mitochondria, leading to a buildup of these metabolic intermediates.

Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize key quantitative data on the effects and concentrations of L-palmitoylcarnitine from various research studies.

| Biological System | Parameter Measured | Concentration of L-Palmitoylcarnitine | Observed Effect | Reference |

| SH-SY5Y Neuronal Cells | Tau Phosphorylation | Not specified | Enhanced | |

| SH-SY5Y Neuronal Cells | Mitochondrial Fission | Not specified | Increased | |

| SH-SY5Y Neuronal Cells | Intracellular Calcium | Not specified | Elevated | |

| Rat Ventricular Myocytes | Mitochondrial Membrane Potential (ΔΨm) | 1 and 5 µM | Slight hyperpolarization | |

| Rat Ventricular Myocytes | Mitochondrial Membrane Potential (ΔΨm) | 10 µM | Depolarization | |

| Rat Ventricular Myocytes | Mitochondrial Permeability Transition Pore (mPTP) | 10 µM | Opening | |

| Rat Ventricular Myocytes | Reactive Oxygen Species (ROS) Generation | 10 µM | Increased | |

| Bovine Aortic Endothelial Cells | Endothelium-Dependent Relaxation | 1-20 µM | Dose-dependent inhibition | |

| Bovine Aortic Endothelial Cells | Bradykinin-Induced Ca2+ Transients | 5-10 µM | Inhibited |

| Biological Fluid/Tissue | Condition | Mean Concentration (± SD/SEM) or Range | Reference |

| Human Blood | Celiac Disease | 0.097 ± 0.006 µM | |

| Human Blood | Very long-chain acyl-CoA dehydrogenase deficiency (VLCAD) | 1.909 (1.012-2.233) µM | |

| Human Plasma | Healthy | 0.04 ± 0.02 µM | |

| Human Plasma | Obese | 0.07 ± 0.02 µM | |

| Human Plasma | Diabetic | 0.06 ± 0.03 µM | |

| Human Cord Blood | Not specified | 1.70 µM | |

| Human Heel-prick Blood | Not specified | 2.16 µM | |

| Overweight Women's Blood (Basal) | Healthy | 0.538 ± 0.175 µM | |

| Overweight Women's Blood (Insulin Clamp) | Healthy | 0.298 ± 0.102 µM | |

| Prostate Cancer Tissue | Cancerous | Significantly higher than benign tissue |

Experimental Protocols

Quantification of L-Palmitoylcarnitine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of L-palmitoylcarnitine in biological samples.

a) Sample Preparation (from Plasma)

-

Protein Precipitation: To a 50 µL plasma sample, add 200 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., d3-palmitoylcarnitine).

-

Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid) for LC-MS/MS analysis.

b) Liquid Chromatography

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for the retention of polar analytes like acylcarnitines.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is typically employed, starting with a high percentage of organic phase and gradually increasing the aqueous phase.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

c) Tandem Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion for L-palmitoylcarnitine is m/z 400.4, and a common product ion is m/z 85.1 (from the carnitine moiety). For a deuterated internal standard like d3-palmitoylcarnitine, the transition would be m/z 403.4 → m/z 85.1.

-

Data Analysis: The concentration of L-palmitoylcarnitine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

In Vitro CPT1 Activity Assay

This assay measures the rate of L-palmitoylcarnitine formation from palmitoyl-CoA and L-carnitine in isolated mitochondria or cell lysates.

-

Mitochondrial Isolation: Isolate mitochondria from tissues or cells using differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer containing isolated mitochondria, [³H]L-carnitine, and palmitoyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 5-15 minutes).

-

Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

-

Separation: Separate the radiolabeled L-palmitoylcarnitine from the unreacted [³H]L-carnitine using solid-phase extraction or thin-layer chromatography.

-

Quantification: Quantify the amount of radiolabeled L-palmitoylcarnitine using liquid scintillation counting.

Visualizations of Key Pathways and Workflows

Diagram 1: The Carnitine Shuttle

Caption: The Carnitine Shuttle for long-chain fatty acid transport.

Diagram 2: L-Palmitoylcarnitine's Role in Neuronal Dysfunction

Caption: L-Palmitoylcarnitine-induced neuronal dysfunction pathway.

Diagram 3: LC-MS/MS Quantification Workflow

Caption: Workflow for L-Palmitoylcarnitine quantification by LC-MS/MS.

Conclusion

L-Palmitoylcarnitine TFA is a critical tool for investigating cellular metabolism and its dysregulation in disease. Its central role in fatty acid oxidation, coupled with its emerging functions as a signaling molecule, underscores its importance in metabolic research. The methodologies outlined in this guide provide a framework for the accurate quantification and functional assessment of L-palmitoylcarnitine, facilitating further exploration into its physiological and pathophysiological roles. A deeper understanding of L-palmitoylcarnitine dynamics will be crucial for the development of novel therapeutic strategies for a range of metabolic disorders.

References

- 1. Palmitoylcarnitine [benchchem.com]

- 2. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Loss of Muscle Carnitine Palmitoyltransferase 2 Prevents Diet-Induced Obesity and Insulin Resistance despite Long-Chain Acylcarnitine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for Palmitoylcarnitine (HMDB0000222) [hmdb.ca]

L-Palmitoylcarnitine: A Core Technical Guide for Researchers

Abstract

L-Palmitoylcarnitine, a long-chain acylcarnitine, is a critical intermediate in cellular energy metabolism, facilitating the transport of palmitic acid into the mitochondrial matrix for subsequent β-oxidation. Beyond its canonical role in bioenergetics, emerging evidence has implicated L-Palmitoylcarnitine as a signaling molecule involved in a spectrum of cellular processes, including apoptosis, inflammation, and insulin resistance. Dysregulation of its endogenous levels has been associated with various pathological conditions, such as cardiovascular disease, metabolic syndrome, and neurodegenerative disorders. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the endogenous levels of L-Palmitoylcarnitine, detailed experimental protocols for its quantification, and a visual representation of its key signaling pathways. The quantitative data are summarized in structured tables for comparative analysis, and all described methodologies and pathways are accompanied by detailed diagrams to facilitate understanding and experimental design.

Endogenous Levels of L-Palmitoylcarnitine

The concentration of L-Palmitoylcarnitine varies across different biological matrices and is influenced by physiological and pathological states. The following tables summarize the reported endogenous levels in human and animal models.

Table 1: Endogenous L-Palmitoylcarnitine Levels in Human Tissues and Fluids

| Biological Matrix | Condition | Mean Concentration (± SD) | Concentration Range | Reference |

| Plasma | Healthy | 0.04 ± 0.02 µM | - | [1] |

| Plasma | Obese | 0.07 ± 0.02 µM | - | [1] |

| Plasma | Diabetic | 0.06 ± 0.03 µM | - | [1] |

| Plasma | Chronic Fatigue Syndrome | 0.404 ± 0.220 µM | - | [1] |

| Plasma | Type 2 Diabetes (Fasting with insulin clamp) | Significantly higher than healthy controls | - | [2] |

| Cord Blood | Healthy Newborn | 1.70 µM | - | |

| Heel-Prick Blood | Healthy Newborn | 2.16 µM | - | |

| Blood Spot | Healthy | 0.92 µM | - | |

| Skeletal Muscle | Healthy | ~12 µM | - | |

| Prostate Tissue | Non-cancerous | 0.034 ± 0.02 µM | - | |

| Prostate Tissue | Cancerous | 0.068 ± 0.03 µM | - |

Table 2: Endogenous L-Palmitoylcarnitine Levels in Animal Models

| Animal Model | Tissue/Fluid | Condition | Mean Concentration (± SD) | Concentration Range | Reference |

| Rat | Adipose Tissue | Control | ~17 µM | - | |

| Rat | Adipose Tissue | High Fat Diet | ~19 µM | - | |

| Rat | Muscle | Control | ~6 µM | - | |

| Rat | Muscle | High Fat Diet | ~12 µM | - | |

| Rabbit | Heart | Ischemic | 60 µM | - |

Key Signaling Pathways Involving L-Palmitoylcarnitine

L-Palmitoylcarnitine is not merely a metabolic intermediate but also an active signaling molecule that can modulate distinct cellular pathways, contributing to both physiological and pathophysiological processes.

Apoptosis Signaling

L-Palmitoylcarnitine has been demonstrated to play a pro-apoptotic role by directly influencing the activity of caspases, the key executioners of apoptosis. Studies have shown that L-Palmitoylcarnitine can stimulate the activity of initiator caspase-8 and executioner caspases-3 and -7. This suggests that an accumulation of L-Palmitoylcarnitine, which can occur during cellular stress or metabolic dysfunction, may contribute to programmed cell death. Conversely, L-carnitine has been shown to inhibit caspase activity, and this inhibition can be reversed by L-Palmitoylcarnitine, highlighting the importance of the balance between these two molecules in regulating apoptosis.

Inflammatory Signaling

Accumulation of L-Palmitoylcarnitine has been linked to pro-inflammatory responses. In prostate cancer cells, for instance, high levels of L-Palmitoylcarnitine have been shown to increase the gene expression and secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6). This effect is coupled with an induced rapid influx of intracellular calcium, a key second messenger in many signaling pathways, including those related to inflammation. This suggests a potential mechanism by which metabolic dysregulation leading to L-Palmitoylcarnitine accumulation could contribute to a chronic inflammatory state.

Insulin Resistance Signaling

Elevated levels of long-chain acylcarnitines, including L-Palmitoylcarnitine, are associated with the development of insulin resistance, particularly in muscle tissue. The proposed mechanism involves the impairment of the insulin signaling cascade. Specifically, L-Palmitoylcarnitine has been shown to decrease the phosphorylation of Akt (also known as Protein Kinase B) at Serine 473, a critical step in the insulin signaling pathway that promotes glucose uptake. By inhibiting Akt phosphorylation, L-Palmitoylcarnitine contributes to reduced glucose uptake and utilization, a hallmark of insulin resistance.

Experimental Protocols

Accurate quantification of L-Palmitoylcarnitine is crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.

Quantification of L-Palmitoylcarnitine in Plasma

This protocol is adapted from established methods for the analysis of acylcarnitines in plasma.

3.1.1. Materials

-

Internal Standard: d3-Palmitoylcarnitine

-

Protein Precipitation Solution: Acetonitrile (ACN)

-

Reconstitution Solution: 9:1 (v/v) ACN/water

-

HPLC Column: Atlantis HILIC silica column (50 x 2.0 mm i.d., 4 µm particle size) or equivalent

-

Mobile Phase A: 5 mM ammonium acetate in water with 5% ACN

-

Mobile Phase B: 5 mM ammonium acetate in water with 95% ACN

3.1.2. Sample Preparation

-

To a 96-well plate, add plasma samples.

-

Add the internal standard (d3-Palmitoylcarnitine) to each well.

-

Add cold acetonitrile to precipitate proteins.

-

Vortex the plate and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the reconstitution solution.

3.1.3. LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

MRM Transitions:

-

L-Palmitoylcarnitine: m/z 400 -> 85

-

d3-Palmitoylcarnitine: m/z 403 -> 85

-

-

Chromatography: Use a gradient elution with mobile phases A and B to separate L-Palmitoylcarnitine from other plasma components. A typical gradient starts with a high percentage of mobile phase B, which is gradually decreased.

Quantification of L-Palmitoylcarnitine in Tissues

This protocol is a generalized procedure based on methods for extracting acylcarnitines from tissue samples.

3.2.1. Materials

-

Internal Standard: d3-Palmitoylcarnitine

-

Homogenization Buffer: 1 M Potassium Phosphate Monobasic (KH2PO4)

-

Extraction Solution: 3:1 (v/v) Acetonitrile:Methanol

-

Tissue Pulverizer

3.2.2. Sample Preparation

-

Flash-freeze fresh tissue in liquid nitrogen.

-

Pulverize the frozen tissue into a fine powder.

-

Weigh a precise amount of the frozen tissue powder.

-

Add the internal standard (d3-Palmitoylcarnitine) and homogenization buffer.

-

Add the cold extraction solution.

-

Homogenize the sample thoroughly.

-

Centrifuge the homogenate at a high speed to pellet tissue debris.

-

Collect the supernatant for LC-MS/MS analysis.

3.2.3. LC-MS/MS Analysis

-

The LC-MS/MS parameters are generally the same as for plasma analysis, with potential modifications to the chromatography gradient to account for the different sample matrix.

Conclusion

L-Palmitoylcarnitine is a multifaceted molecule with a well-established role in fatty acid metabolism and an emerging significance as a signaling entity. The data and protocols presented in this guide offer a foundational resource for researchers investigating the intricate biology of L-Palmitoylcarnitine. A thorough understanding of its endogenous levels, signaling pathways, and accurate quantification is paramount for elucidating its role in health and disease and for the development of novel therapeutic strategies targeting metabolic and inflammatory disorders. Future research should continue to explore the nuanced functions of L-Palmitoylcarnitine in different cellular contexts and its potential as a biomarker for various pathologies.

References

- 1. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasma Palmitoyl-Carnitine (AC16:0) Is a Marker of Increased Postprandial Nonesterified Incomplete Fatty Acid Oxidation Rate in Adults With Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Palmitoylcarnitine TFA and Membrane Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Palmitoylcarnitine, an ester derivative of L-carnitine and palmitic acid, is a critical intermediate in mitochondrial fatty acid metabolism. It facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation.[1][2] Beyond its established metabolic role, L-Palmitoylcarnitine has garnered significant attention for its profound effects on the biophysical properties of cellular membranes. Its amphiphilic nature allows it to intercalate into lipid bilayers, thereby altering membrane stability, fluidity, and permeability.[3][4] These modifications can, in turn, trigger a cascade of intracellular signaling events, implicating L-Palmitoylcarnitine in various physiological and pathological processes, including myocardial ischemia and cancer progression.[5]

This technical guide provides a comprehensive overview of the current understanding of the interaction between L-Palmitoylcarnitine and cellular membranes. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of the experimental methodologies used to assess these interactions and the downstream cellular consequences. Particular attention is given to the quantitative effects of L-Palmitoylcarnitine on membrane stability and the signaling pathways it modulates.

A crucial consideration for researchers is the salt form of L-Palmitoylcarnitine used in experimental settings. Often supplied as a trifluoroacetate (TFA) salt due to its use in purification processes like HPLC, residual TFA can exert its own biological effects, including cytotoxicity and modulation of cellular proliferation, which may confound experimental results. Therefore, it is imperative to either use a different salt form (e.g., hydrochloride) or to implement appropriate controls to account for any potential effects of the TFA counter-ion.

Quantitative Effects of L-Palmitoylcarnitine on Membrane Stability

The interaction of L-Palmitoylcarnitine with cellular membranes leads to quantifiable changes in their biophysical properties. These effects are often concentration-dependent and can be assessed using a variety of experimental techniques.

Effects on Membrane Permeability

L-Palmitoylcarnitine has been shown to increase the permeability of cellular membranes in a dose-dependent manner. This is often attributed to its detergent-like properties, which can disrupt the tight packing of phospholipids in the bilayer.

| Cell Line | L-Palmitoylcarnitine Chloride (PCC) Concentration | Observation | Reference |

| Caco-2 | 0 - 1 mM | Dose-dependent decrease in transepithelial electrical resistance (TEER) | |

| Caco-2 | 0 - 1 mM | Dose-dependent increase in the permeability to mannitol and PEG-4000 | |

| IEC-18 | 0 - 1 mM | Dose-dependent decrease in transepithelial electrical resistance (TEER) | |

| IEC-18 | 0 - 1 mM | Dose-dependent increase in the permeability to mannitol and PEG-4000 |

Effects on Membrane Fluidity

Studies have demonstrated that L-Palmitoylcarnitine can alter membrane fluidity. The insertion of its bulky acyl chain into the lipid bilayer can disrupt the ordered packing of phospholipids, leading to changes in the mobility of membrane components.

| Cell Type | L-Palmitoylcarnitine Concentration | Method | Observation | Reference |

| Human Erythrocytes | 100 µM | Spin-label technique (5-doxylstearic acid) | Altered membrane fluidity (change in order parameter S) and significant morphological changes |

Effects on Mitochondrial Membrane Potential

L-Palmitoylcarnitine can also impact the integrity of mitochondrial membranes, leading to changes in the mitochondrial membrane potential (ΔΨm).

| Cell Type | L-Palmitoylcarnitine Concentration | Observation | Reference | | :--- | :--- | :--- | :--- | :--- | | Rat Ventricular Myocytes | 1 and 5 µM | Slight hyperpolarization of ΔΨm | | | Rat Ventricular Myocytes | 10 µM | Depolarization of ΔΨm and opening of the mitochondrial permeability transition pore (mPTP) | |

Experimental Protocols

Assessment of Membrane Permeability using Lucifer Yellow

This protocol describes a common method for quantifying paracellular permeability in a cell monolayer grown on a permeable support.

Materials:

-

Cells cultured to confluence on permeable supports (e.g., Transwell® inserts)

-

Lucifer Yellow CH, potassium salt

-

Hank's Balanced Salt Solution (HBSS) or other suitable buffer

-

Multi-well plate reader with fluorescence capabilities (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

-

Cell Culture: Plate cells at a high density on the permeable supports and culture until a confluent monolayer is formed. The formation of a tight monolayer can be monitored by measuring the transepithelial electrical resistance (TEER).

-

Preparation of Lucifer Yellow Solution: Prepare a working solution of Lucifer Yellow in pre-warmed (37°C) HBSS. A typical concentration is 100 µM.

-

Washing: Gently wash the cell monolayer twice with pre-warmed HBSS to remove any residual culture medium.

-

Assay Initiation:

-

Add the Lucifer Yellow working solution to the apical (upper) chamber of the permeable support.

-

Add fresh, pre-warmed HBSS to the basolateral (lower) chamber.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

Sample Collection: At the end of the incubation period, collect samples from the basolateral chamber.

-

Fluorescence Measurement: Measure the fluorescence of the samples from the basolateral chamber using a plate reader.

-

Calculation of Apparent Permeability Coefficient (Papp): The Papp value can be calculated using the following formula:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

-

dQ/dt is the rate of transport of Lucifer Yellow across the monolayer (moles/s)

-

A is the surface area of the membrane (cm²)

-

C0 is the initial concentration of Lucifer Yellow in the apical chamber (moles/cm³)

-

Experimental Workflow for Membrane Permeability Assay

Caption: Workflow for assessing membrane permeability using the Lucifer Yellow assay.

Assessment of Membrane Fluidity using Pyrene Excimer Fluorescence

This protocol outlines a method to measure membrane fluidity based on the formation of pyrene excimers. Pyrene monomers fluoresce at a shorter wavelength (~375-400 nm), while excimers (excited-state dimers) formed in more fluid membranes fluoresce at a longer wavelength (~470 nm). The ratio of excimer to monomer (E/M) fluorescence intensity is an indicator of membrane fluidity.

Materials:

-

Cells or liposomes

-

Pyrene-labeled fatty acid (e.g., pyrenedecanoic acid)

-

Appropriate buffer or cell culture medium

-

Spectrofluorometer or fluorescence plate reader

Procedure:

-

Labeling: Incubate the cells or liposomes with the pyrene-labeled fatty acid for a sufficient time to allow its incorporation into the membrane. The optimal concentration and incubation time should be determined empirically.

-

Washing: Wash the cells or liposomes to remove any unincorporated probe.

-

Fluorescence Measurement:

-

Excite the sample at a wavelength of ~330-340 nm.

-

Measure the fluorescence emission intensity at the monomer peak (~375-400 nm) and the excimer peak (~470 nm).

-

-

Calculation of Excimer to Monomer (E/M) Ratio: Calculate the ratio of the fluorescence intensity at the excimer peak to the intensity at the monomer peak (I_excimer / I_monomer). An increase in this ratio indicates an increase in membrane fluidity.

Experimental Workflow for Membrane Fluidity Assay

Caption: Workflow for assessing membrane fluidity using pyrene excimer fluorescence.

Signaling Pathways Modulated by L-Palmitoylcarnitine

The perturbation of membrane stability by L-Palmitoylcarnitine can initiate several downstream signaling cascades.

Calcium Influx and Protein Kinase C (PKC) Activation

L-Palmitoylcarnitine has been shown to induce a rapid influx of extracellular calcium ([Ca²⁺]i). This elevation in intracellular calcium can act as a second messenger, activating various downstream effectors, including Protein Kinase C (PKC). Specifically, L-Palmitoylcarnitine has been shown to modulate the interaction between PKCβII and its receptor RACK1.

Caption: L-Palmitoylcarnitine-induced calcium influx and PKC activation.

Caspase Activation and Apoptosis